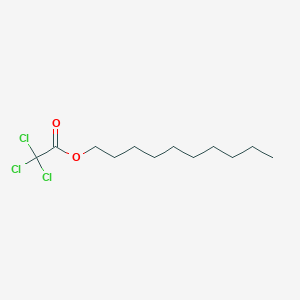![molecular formula C13H21ClN2O3 B13790833 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride CAS No. 78329-79-0](/img/structure/B13790833.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H21ClN2O3 . It is known for its unique structure, which includes an aminobenzoyl group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an intermediate, which is then reacted with dimethylamine and hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dimethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride include:
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-diethylazanium;chloride: This compound has a similar structure but with diethyl groups instead of dimethyl groups.
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-trimethylazanium;chloride: This compound features trimethyl groups, which may alter its chemical properties and biological activity.
Properties
CAS No. |
78329-79-0 |
|---|---|
Molecular Formula |
C13H21ClN2O3 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-15(2)7-8-17-9-10-18-13(16)11-3-5-12(14)6-4-11;/h3-6H,7-10,14H2,1-2H3;1H |
InChI Key |
JSXVRXMEIYNOKY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



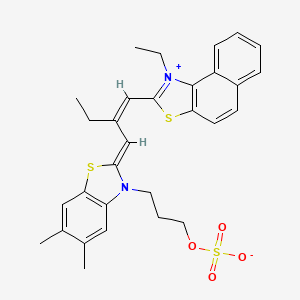
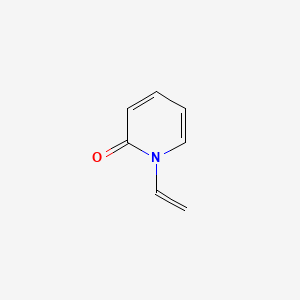
![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
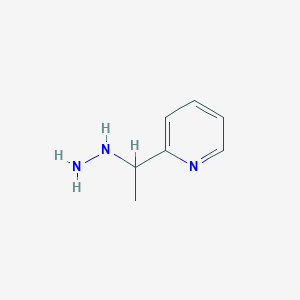
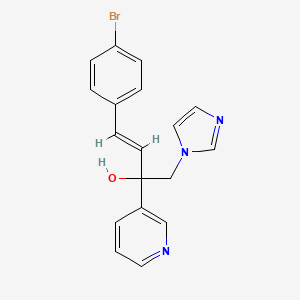



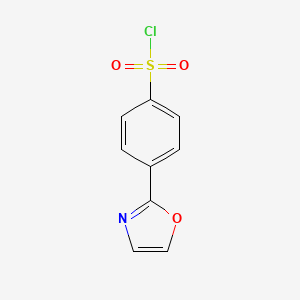
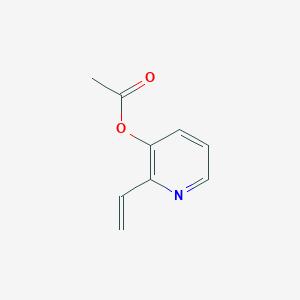
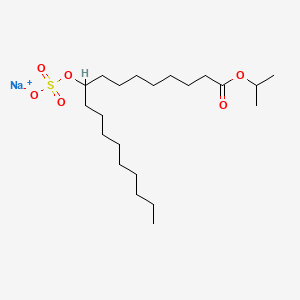
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
